![molecular formula C21H34N2O5 B15173367 N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide CAS No. 919770-83-5](/img/structure/B15173367.png)
N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide is a complex organic compound characterized by the presence of a nitrophenyl group, a dodecanamide chain, and two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide typically involves multiple steps. One common route includes the nitration of a phenylpropane derivative, followed by the introduction of hydroxyl groups through a hydroxylation reaction. The final step involves the formation of the dodecanamide chain through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxyl groups may also play a role in hydrogen bonding and molecular recognition.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
- N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-fluoroacetamide
Uniqueness
N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide is unique due to its specific combination of functional groups and the length of its dodecanamide chain. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.
Propriétés
Numéro CAS |
919770-83-5 |
|---|---|
Formule moléculaire |
C21H34N2O5 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]dodecanamide |
InChI |
InChI=1S/C21H34N2O5/c1-2-3-4-5-6-7-8-9-10-11-20(25)22-19(16-24)21(26)17-12-14-18(15-13-17)23(27)28/h12-15,19,21,24,26H,2-11,16H2,1H3,(H,22,25) |
Clé InChI |
QVPSPFBQQIBNKS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan](/img/structure/B15173284.png)
![4-Quinazolinamine, 2-chloro-6,7-dimethoxy-N-[1-(phenylmethyl)-4-piperidinyl]-](/img/structure/B15173292.png)
![2-Amino-N-{4-[(E)-(4-methylphenyl)diazenyl]phenyl}benzamide](/img/structure/B15173301.png)
![benzenesulfonic acid;4-[(2S)-4-benzylmorpholin-2-yl]phenol](/img/structure/B15173308.png)
![3-({2-(4-Chlorophenyl)-2-[4-(pyridin-4-yl)phenyl]ethyl}amino)propan-1-ol](/img/structure/B15173318.png)
![(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine](/img/structure/B15173324.png)
![4-[4-(Dimethylamino)phenyl]but-3-enal](/img/structure/B15173334.png)
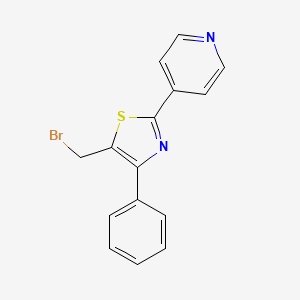
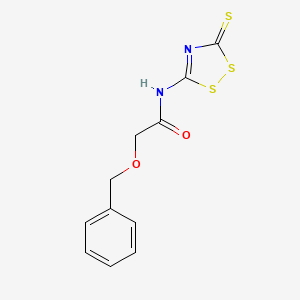

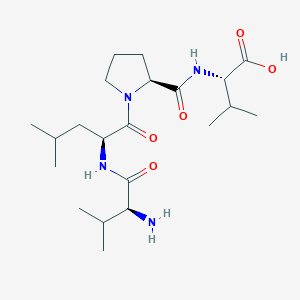
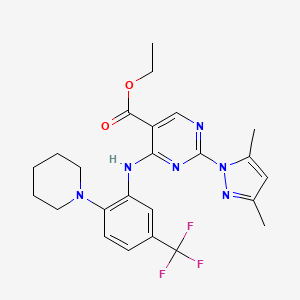
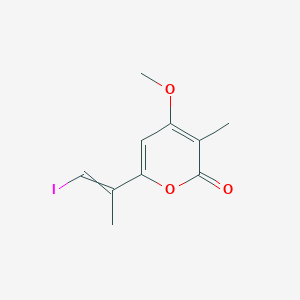
![2-Chloro-5-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]phenol](/img/structure/B15173392.png)
